The mechanism of action of 2-(trifluoromethyl)quinoxaline derivatives varies depending on the biological target. For instance, studies have shown that quinoxaline N,N'-dioxides exhibit anti-trypanosomatid activity, with mitochondrial dehydrogenases being implicated in their mechanism of action against T. cruzi, suggesting that these compounds may interfere with essential metabolic processes in the parasite2. Additionally, the electrochemical behavior of quinoxaline-2-carboxamide 1,4-di-N-oxides has been linked to their anti-tuberculosis activity, where a relationship between reduction potential and antimicrobial activity has been observed, indicating the involvement of charge transfer processes in their mechanism of action6.
2,3-Bifunctionalized quinoxalines have been synthesized and evaluated for their biological activities. The presence of strong intramolecular N-H----O bonds in the keto-enamine form of these derivatives has been associated with minimal biological activities. However, modifications such as the addition of a nitro group have been found to significantly improve their biological effects and binding to DNA, which could be leveraged in anticancer therapies1.
Quinoxaline N,N'-dioxides have been identified as potent anti-trypanosomatid agents, particularly against T. cruzi and Leishmania. Derivatives with electron-withdrawing substituents have shown optimal in vitro activity, and some trifluoromethylquinoxaline N,N'-dioxides have been proposed as candidates for clinical studies due to their promising in vitro activity and low mammalian cytotoxicity2.
The antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives has been investigated, revealing that certain derivatives exhibit significant antibacterial and antifungal activities. Specifically, a derivative with a trifluoromethyl group at the 6-position showed high activity against Gram-positive bacteria, while another with a fluoro-group at the same position demonstrated a broad antifungal activity spectrum5. Moreover, quinoxaline 1,4-dioxide and its 2- and 3-substituted derivatives have been studied for their antimicrobial activity against various bacterial and yeast strains, suggesting their potential as new drugs for antimicrobial chemotherapy9.
The design of selective human A3 adenosine receptor antagonists has been explored using 1,2,4-triazolo[1,5-a]quinoxaline derivatives. These compounds have shown potent and selective antagonistic activity, with one derivative being highlighted as one of the most potent and selective antagonists reported. This suggests potential applications in the treatment of conditions where the A3 adenosine receptor is implicated3.
Research has been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, which has led to the creation of a variety of derivatives with potential biological activities. The synthesis of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, a novel class of compounds, has also been achieved, further expanding the scope of applications for these molecules4.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7